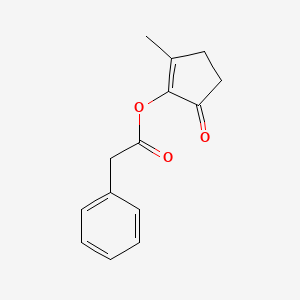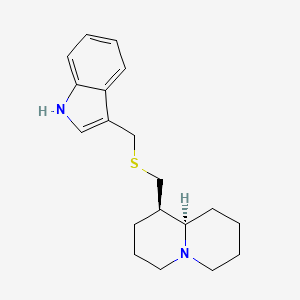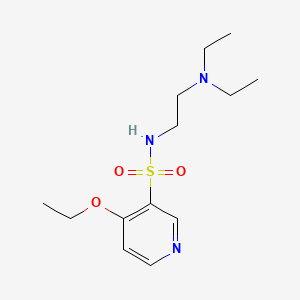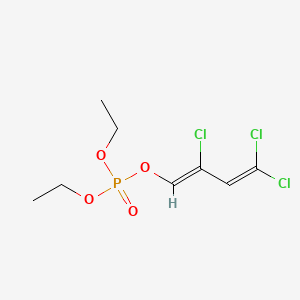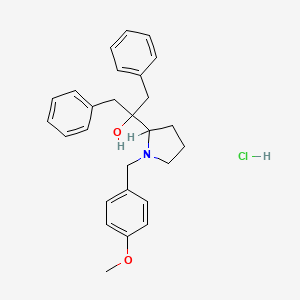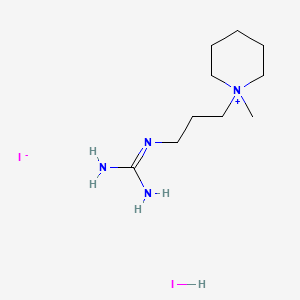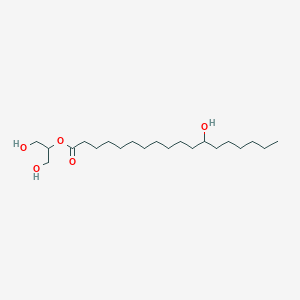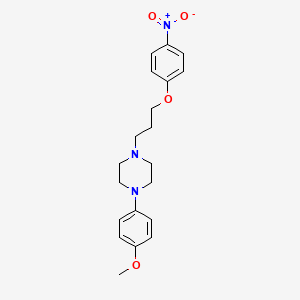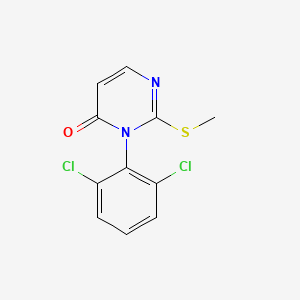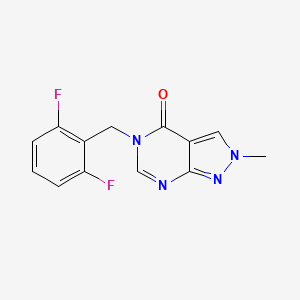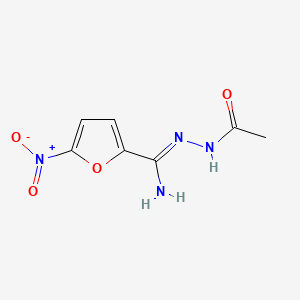
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which consists of a nitrogen-nitrogen single bond attached to a carbonyl group. This particular compound features a nitro group and a furfuryl moiety, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of acetic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an imine intermediate, which is subsequently reduced to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Applications De Recherche Scientifique
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide group can form covalent bonds with proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid hydrazide: Lacks the nitro and furfuryl groups, making it less reactive.
5-nitrofurfural hydrazone: Similar structure but lacks the acetic acid moiety.
Furfuryl hydrazide: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the nitro and furfuryl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
3777-13-7 |
|---|---|
Formule moléculaire |
C7H8N4O4 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]acetamide |
InChI |
InChI=1S/C7H8N4O4/c1-4(12)9-10-7(8)5-2-3-6(15-5)11(13)14/h2-3H,1H3,(H2,8,10)(H,9,12) |
Clé InChI |
ZBCOZJRTAODECL-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
SMILES canonique |
CC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



